molecular formula C12H11Br2N B3180697 1-Benzyl-4-bromopyridin-1-ium bromide CAS No. 2589-30-2

1-Benzyl-4-bromopyridin-1-ium bromide

Cat. No.: B3180697
CAS No.: 2589-30-2
M. Wt: 329.03 g/mol
InChI Key: HIKUSYNCUQPEOO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-bromopyridin-1-ium bromide is a chemical compound with the molecular formula C12H11Br2N and a molecular weight of 329.03 g/mol This compound is known for its unique structure, which includes a benzyl group attached to a bromopyridinium ion

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-bromopyridin-1-ium bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes that are crucial in the breakdown of neurotransmitters . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting neurotransmitter levels.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involved in neurodegenerative diseases such as Alzheimer’s disease . By inhibiting acetylcholinesterase and butyrylcholinesterase, this compound can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites . This inhibition prevents the breakdown of acetylcholine, leading to increased neurotransmitter levels. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term efficacy . Long-term exposure to this compound has been observed to have sustained effects on cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enhancing cholinergic signaling and improving cognitive function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and other systemic effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments, affecting its accumulation and activity. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the synaptic cleft in neurons, where it can exert its effects on cholinergic signaling. The localization of this compound within cells can also affect its stability and activity.

Preparation Methods

Chemical Reactions Analysis

1-Benzyl-4-bromopyridin-1-ium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Benzyl-4-bromopyridin-1-ium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Benzyl-4-bromopyridin-1-ium bromide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-benzyl-4-bromopyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN.BrH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKUSYNCUQPEOO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-bromopyridin-1-ium bromide
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-bromopyridin-1-ium bromide
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-bromopyridin-1-ium bromide
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-bromopyridin-1-ium bromide
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-bromopyridin-1-ium bromide
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-bromopyridin-1-ium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.